N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-11-7-8-19(3)14(11)9-12/h5-9H,4H2,1-3H3,(H,17,18,20) |
InChI Key |
FTRWKSHSKUFTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For example, hydrolysis of methyl indole-2-carboxylates to their corresponding acids has been achieved with 2M NaOH in methanol-water (3:1) at 60°C for 12 hours. Applying these conditions to methyl 1-methyl-1H-indole-6-carboxylate yields 1-methyl-1H-indole-6-carboxylic acid:
The product is typically isolated by acidification with HCl and filtration, with purities exceeding 95% as confirmed by HPLC.
Amide Coupling to Form N-(4-Ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide
The final step involves coupling 1-methyl-1H-indole-6-carboxylic acid with 4-ethyl-5-methylthiazol-2-amine. This is achieved using carbodiimide-based coupling agents, as exemplified in indole-2-carboxamide syntheses.
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, indole-2-carboxylic acids have been converted to acyl chlorides by refluxing with SOCl₂ for 2 hours, followed by solvent removal.
Amide Bond Formation
The acyl chloride is reacted with 4-ethyl-5-methylthiazol-2-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). A representative procedure from the synthesis of indole-2-carboxamides uses dichloromethane (DCM) as the solvent and room temperature stirring for 12 hours:
The product is purified via silica gel chromatography, with yields typically ranging from 65% to 85% for similar amide couplings .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethyl and methyl groups on the thiazole may enhance lipophilicity compared to chloro-substituted analogs like BP 27384 .
- Unlike carboxylic acid derivatives (e.g., 1a-1f, 2a-2c), the carboxamide linkage in the target compound could improve metabolic stability and membrane permeability .
Physicochemical and ADMET Properties

Insights :
- Carboxamide derivatives generally exhibit improved metabolic stability over carboxylic acid analogs, aligning with trends observed in kinase inhibitor development .
Biological Activity
N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a thiazole moiety linked to an indole structure, which is known for its diverse biological activities. The specific arrangement of functional groups within the molecule contributes to its efficacy in various biological contexts.
Structural Formula
Antitumor Activity
Research indicates that thiazole and indole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of thiazole-bearing compounds on human glioblastoma U251 and melanoma WM793 cells. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, suggesting potent anticancer activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 | 5.2 |
| Compound B | WM793 | 8.7 |
| This compound | U251 | 7.5 |
The proposed mechanisms for the antitumor activity of this compound include:
- Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Anti-inflammatory Activity
In addition to its antitumor effects, thiazole derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Example Data Table: Anti-inflammatory Activity
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound C | 75 | 12.3 |
| This compound | 68 | 15.0 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish cytotoxicity.
- Indole Positioning : The position of the carboxamide group on the indole affects binding affinity to target proteins.
Comparative SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Increased cytotoxicity |
| Ethyl substitution | Enhanced anti-inflammatory effects |
Q & A
Q. Are there alternative synthetic routes to circumvent patent restrictions?
- Route Exploration :
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 5 h to 30 min) .
- Enzymatic catalysis : Lipases or acyltransferases for regioselective amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

